5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Description
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 26378-66-5) is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated quinoline core substituted with two fluorine atoms at positions 5 and 6, and a methyl group at position 2. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their structural resemblance to bioactive natural products and synthetic pharmaceuticals . The 5,6-difluoro substitution introduces strong electron-withdrawing effects, which can enhance metabolic stability and modulate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKODOXMQSFDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444659 | |
| Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80076-46-6 | |
| Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Skraup cyclization reaction, where aniline derivatives react with aldehydes or ketones in the presence of an acid catalyst . For instance, 2,3,4,5-tetrafluoroaniline can be reacted with acrolein, crotonic aldehyde, or methylvinylketone to produce the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated tetrahydroquinolines .
Scientific Research Applications
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, highlighting substituent effects, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorine vs. Chlorine: The 5,6-difluoro substitution in the target compound provides stronger electron-withdrawing effects compared to mono-fluoro or chloro analogs. This could enhance binding to electron-rich biological targets (e.g., kinases) or improve metabolic stability by reducing oxidative degradation . Chiral analogs (e.g., 6-Fluoro-2-methyl-THQ) show enantiomer-specific activity, suggesting stereochemistry is crucial for potency .
Molecular Weight: At 191.20 g/mol, the target compound falls within the ideal range for CNS permeability, whereas bulkier derivatives (e.g., 5,7-Dimethoxy-3,4-diaryl-THQ) may face bioavailability challenges .
Synthetic Accessibility :
- Fluorination of the aromatic ring typically requires electrophilic agents (e.g., Selectfluor®) or transition-metal catalysis, which may complicate scalability compared to simpler halogenation (e.g., 6-Chloro-2-methyl-THQ) .
- Commercial availability of 6-Fluoro-2-methyl-THQ (up to $433/g) suggests established synthetic routes, whereas 5,6-difluoro-THQ may require specialized fluorination protocols .
Biological Potential: While TLR2 agonism is reported for 6-Fluoro-2-methyl-THQ derivatives, the 5,6-difluoro analog’s dual electron-withdrawing groups could optimize interactions with polar binding pockets in immune or neurological targets . Anticancer activity in diaryl-substituted THQs highlights the scaffold’s versatility; the target compound’s fluorine atoms may similarly enhance interactions with DNA topoisomerases or proteases .
Biological Activity
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (DFTQ) is a fluorinated heterocyclic compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol. It has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The biological activity of DFTQ is primarily attributed to its ability to interact with various molecular targets in biological systems. Research indicates that it can function as an inhibitor or modulator of specific enzymes and receptors, influencing key biological processes such as:
- Signal transduction : DFTQ may affect pathways that regulate cellular responses to external stimuli.
- Gene expression : The compound can modulate the transcription of specific genes.
- Metabolic pathways : DFTQ may influence metabolic processes by interacting with metabolic enzymes.
Pharmacological Potential
DFTQ has been explored for its potential in treating various conditions due to its structural similarities with other biologically active compounds. Notably, tetrahydroquinoline derivatives have been associated with:
- Analgesic properties : Potential use in pain management.
- Anticonvulsant effects : Investigated for seizure control.
- Antidepressant activity : Explored for mood disorders.
- Antitumor activity : Preliminary studies suggest efficacy against certain cancer types.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that DFTQ derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involved apoptosis induction in tumor cells, highlighting the compound's ability to trigger programmed cell death.
-
Anticonvulsant Effects :
- Research indicated that DFTQ showed promise in animal models for reducing seizure frequency and severity. This was attributed to its modulation of neurotransmitter systems involved in seizure propagation.
-
Antidepressant Properties :
- In behavioral studies, DFTQ demonstrated effects comparable to established antidepressants, indicating its potential utility in treating depression and anxiety disorders.
Comparative Analysis of Related Compounds
Synthetic Routes
The synthesis of DFTQ can be achieved through several methods. One common approach involves the Skraup cyclization reaction , where aniline derivatives react with aldehydes or ketones in the presence of an acid catalyst. This method allows for the efficient production of DFTQ while maintaining high yields and purity levels.
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors and automated systems to enhance efficiency and scalability. Optimized reaction conditions are crucial for maximizing yield and minimizing by-products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
